4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate
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Overview
Description
4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol This compound belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Preparation Methods
The synthesis of 4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazepane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of substituted oxazepane derivatives.
Scientific Research Applications
4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving oxazepane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the oxazepane ring and the tert-butyl and methyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
4-(tert-Butyl) 3-methyl 1,4-oxazepane-3,4-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate: This compound has a similar oxazepane ring structure but differs in the position and nature of substituents.
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate:
The uniqueness of this compound lies in its specific ring structure and substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl 1,4-oxazepane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-7-17-8-9(13)10(14)16-4/h9H,5-8H2,1-4H3 |
InChI Key |
QUPLCOBSVYZJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC1C(=O)OC |
Origin of Product |
United States |
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